

# Spectroscopic Data Comparison: Tert-Butyl (2-iodopyridin-4-yl)carbamate and Structural Analogs

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## Compound of Interest

**Compound Name:** *tert*-Butyl (2-iodopyridin-4-yl)carbamate

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of available spectroscopic data for **tert-Butyl (2-iodopyridin-4-yl)carbamate** and structurally related compounds. Due to the limited availability of direct experimental spectra for the target compound, this guide leverages data from its analogs to provide valuable context for characterization.

While specific experimental NMR and mass spectrometry data for **tert-Butyl (2-iodopyridin-4-yl)carbamate** are not readily available in the public domain, we can infer expected spectral characteristics by examining related structures. This comparison includes data for various substituted tert-butyl phenylcarbamates and other pyridinyl carbamates.

## Spectroscopic Data Comparison Tables

The following tables summarize key spectroscopic data for compounds structurally related to **tert-Butyl (2-iodopyridin-4-yl)carbamate**, providing a basis for comparison.

### Table 1: $^1\text{H}$ NMR Data of Related Carbamates

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)
tert-Butyl (4-bromophenyl)carbamate <sup>[1]</sup>	CDCl <sub>3</sub>	7.39 (d, J = 8Hz, 2H), 7.25 (d, J = 8Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H)
tert-Butyl (4-methoxyphenyl)carbamate <sup>[1]</sup>	CDCl <sub>3</sub>	7.26 (d, J = 8Hz, 2H), 6.82 (d, J = 8Hz, 2H), 6.44 (bs, 1H), 3.77 (s, 3H), 1.50 (s, 9H)
tert-Butyl (4-hydroxyphenyl)carbamate <sup>[1]</sup>	CDCl <sub>3</sub>	7.19 (d, J = 8Hz, 2H), 6.75 (d, J = 8Hz, 2H), 6.40 (bs, 1H), 4.90 (bs, 1H), 1.51 (s, 9H)
tert-Butyl (2-aminophenyl)carbamate <sup>[1]</sup>	CDCl <sub>3</sub>	7.25 (d, J = 8Hz, 1H), 7.01 (m, 1H), 6.80 (m, 2H), 6.22 (bs, 1H), 3.72 (bs, 2H), 1.51 (s, 9H)
tert-Butyl N-(thiophen-2-yl)carbamate <sup>[2]</sup>	CDCl <sub>3</sub>	6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu)

**Table 2: <sup>13</sup>C NMR Data of Related Carbamates**

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm)
tert-Butyl (4-bromophenyl)carbamate[1]	CDCl <sub>3</sub>	152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31
tert-Butyl (4-methoxyphenyl)carbamate[1]	CDCl <sub>3</sub>	155.60, 153.20, 131.40, 120.50, 114.10, 80.10, 55.40, 28.30
tert-Butyl (4-hydroxyphenyl)carbamate[1]	CDCl <sub>3</sub>	153.63, 152.12, 130.84, 121.71, 115.75, 80.46, 28.38
tert-Butyl (2-aminophenyl)carbamate[1]	CDCl <sub>3</sub>	153.94, 139.18, 126.20, 125.09, 124.79, 120.13, 117.98, 80.67, 28.34
tert-Butyl thiazol-2-ylcarbamate[1]	CDCl <sub>3</sub>	161.80, 152.90, 136.70, 112.10, 82.00, 28.30

**Table 3: Mass Spectrometry Data of Related Iodo-Pyridinyl Carbamates**

Compound	Molecular Formula	Molecular Weight	Ion Mass (m/z)
tert-Butyl (2-iodopyridin-4-yl)carbamate[3]	C <sub>10</sub> H <sub>13</sub> IN <sub>2</sub> O <sub>2</sub>	320.13 g/mol	Not available
tert-Butyl (5-iodopyridin-2-yl)carbamate[4]	C <sub>10</sub> H <sub>13</sub> IN <sub>2</sub> O <sub>2</sub>	320.13 g/mol	Not available
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate[5]	C <sub>10</sub> H <sub>12</sub> ClIN <sub>2</sub> O <sub>2</sub>	354.57 g/mol	Not available

## Experimental Protocols

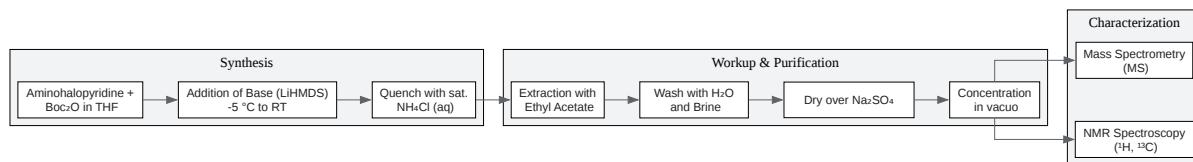
A general methodology for the synthesis of tert-butyl (halopyridin-yl)carbamates involves the protection of the amino group of an aminohalopyridine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

## General Synthesis of tert-Butyl (halopyridin-yl)carbamate

A solution of the corresponding aminohalopyridine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is treated with a strong base, for instance, a lithium amide base like lithium bis(trimethylsilyl)amide (LiHMDS), at a reduced temperature (e.g., -5 °C). To this mixture, di-tert-butyl dicarbonate is added, and the reaction is allowed to warm to room temperature and stirred for a period of time, typically 1-2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the desired tert-butyl carbamate product.[6]

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a tert-butyl (halopyridin-yl)carbamate.



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